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Abstract
SR1001 is a synthetic small molecule that has garnered significant attention in the scientific

community for its role as a potent dual inverse agonist of the Retinoic acid receptor-related

orphan receptors (RORs) alpha (RORα) and gamma-t (RORγt).[1][2][3][4] These nuclear

receptors are crucial transcription factors that regulate a variety of physiological processes,

including immune responses, metabolism, and circadian rhythms.[5][6] SR1001 has been

instrumental as a chemical probe to elucidate the biological functions of RORα and RORγt and

has shown therapeutic potential in preclinical models of autoimmune diseases, such as

multiple sclerosis and rheumatoid arthritis, by suppressing the differentiation of pro-

inflammatory T helper 17 (Th17) cells.[1][7][8] This technical guide provides a comprehensive

overview of the discovery, chemical structure, and mechanism of action of SR1001, along with

detailed experimental protocols and key quantitative data to facilitate its use in research and

drug development.

Chemical Structure and Properties
SR1001, with the chemical name N-(5-(N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-

yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide, is a sulfonamide-containing compound.[1]

[9] Its chemical structure is characterized by a central thiazole ring linked to a sulfonamide

group and an acetamide group. The sulfonamide is further substituted with a phenyl ring

bearing a hexafluoro-2-hydroxypropan-2-yl group.
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Property Value Reference

CAS Number 1335106-03-0 [1][2][10][11]

Molecular Formula C15H13F6N3O4S2 [1][2][10][11]

Molecular Weight 477.40 g/mol [2][3][10][11]

IUPAC Name

N-[5-[[4-(1,1,1,3,3,3-

hexafluoro-2-hydroxypropan-2-

yl)phenyl]sulfamoyl]-4-methyl-

1,3-thiazol-2-yl]acetamide

SMILES

CC(=O)NC1=NC(C)=C(S1)S(=

O)

(=O)NC1=CC=C(C=C1)C(O)

(C(F)(F)F)C(F)(F)F

[2][10]

InChI Key
OZBSSKGBKHOLGA-

UHFFFAOYSA-N
[1][10]

Discovery
SR1001 was identified through a high-throughput screening campaign aimed at discovering

synthetic ligands for the RORs.[8] The development of SR1001 was a significant breakthrough

as it was one of the first potent and specific synthetic inverse agonists for RORα and RORγt.[8]

Its discovery provided a powerful tool to pharmacologically modulate the activity of these

orphan nuclear receptors, paving the way for a deeper understanding of their roles in health

and disease.

Mechanism of Action
SR1001 functions as an inverse agonist of RORα and RORγt.[1][3][4] Unlike a neutral

antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the

constitutive activity of a receptor. SR1001 binds to the ligand-binding domain (LBD) of RORα

and RORγt, inducing a conformational change that promotes the recruitment of corepressor

proteins while diminishing the binding of coactivator proteins.[1][3][8][11] This leads to the

transcriptional repression of ROR target genes.
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A primary and well-studied consequence of RORα and RORγt inhibition by SR1001 is the

suppression of Th17 cell differentiation.[1][7][8] RORγt is the master regulator of Th17 cell

development, and by inhibiting its activity, SR1001 effectively blocks the production of the pro-

inflammatory cytokine Interleukin-17 (IL-17).[1][7]
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Caption: SR1001 binds to RORα/γt, inhibiting coactivator and recruiting corepressor binding,

thus repressing IL-17 transcription.

Quantitative Data
The following table summarizes the key quantitative data for SR1001's activity.

Parameter Target Value Assay Reference

Ki RORα 172 nM
Radioligand

Binding Assay
[1][2][3][4]

Ki RORγ 111 nM
Radioligand

Binding Assay
[1][2][3][4]

IC50

RORγ -

Coactivator

Interaction

(TRAP220)

117 nM

Coactivator

Recruitment

Assay

[1][2]

EC50

RORα

Transcriptional

Inhibition

4 µM

GAL4-RORα

Luciferase

Reporter Assay

in HEK293 cells

[2]

EC50

RORγ

Transcriptional

Inhibition

4 µM

GAL4-RORγ

Luciferase

Reporter Assay

in HEK293 cells

[2]

Experimental Protocols
Luciferase Reporter Gene Assay for ROR Activity
This protocol is used to assess the inverse agonist activity of SR1001 on RORα and RORγt

transcriptional activity.

1. Cell Culture and Transfection:
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HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Cells are plated in 96-well plates at a density of 1.5 x 10^4 cells per well.[12]

After 24 hours, cells are transiently transfected using a suitable transfection reagent (e.g.,

Lipofectamine 2000).[2][12]

The transfection mixture per well includes:

A GAL4-responsive luciferase reporter plasmid.

A plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of

either human RORα or RORγ.

A plasmid for a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

2. Compound Treatment:

24 hours post-transfection, the culture medium is replaced with fresh medium containing

SR1001 at various concentrations or vehicle (DMSO) control.[2][12]

3. Luciferase Activity Measurement:

After 24 hours of compound treatment, luciferase activity is measured using a dual-luciferase

reporter assay system according to the manufacturer's instructions.[2][12]

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for

transfection efficiency and cell number.

Data is typically plotted as a percentage of the vehicle control, and IC50 values are

calculated using a non-linear regression analysis.

In Vitro Th17 Cell Differentiation Assay
This assay evaluates the effect of SR1001 on the differentiation of naive CD4+ T cells into

Th17 cells.
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1. Isolation of Naive CD4+ T cells:

Spleens are harvested from mice (e.g., C57BL/6).

A single-cell suspension of splenocytes is prepared.

Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated using magnetic-activated cell

sorting (MACS) or fluorescence-activated cell sorting (FACS).

2. T Cell Culture and Differentiation:

Purified naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-

CD28 antibodies to stimulate T cell receptor signaling.

The culture medium is supplemented with a cocktail of cytokines to induce Th17

differentiation, typically including IL-6 and TGF-β.

SR1001 at various concentrations or vehicle (DMSO) is added to the culture medium at the

time of cell plating.[1]

3. Analysis of Th17 Differentiation:

After 3-5 days of culture, the cells are harvested.

Th17 differentiation is assessed by:

Intracellular cytokine staining for IL-17A: Cells are re-stimulated for a few hours with

phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein

transport inhibitor (e.g., brefeldin A). Cells are then fixed, permeabilized, and stained with

a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.[8]

ELISA for secreted IL-17A: The concentration of IL-17A in the culture supernatant is

quantified by enzyme-linked immunosorbent assay (ELISA).

qPCR for RORγt and IL-17A mRNA expression: Total RNA is extracted from the cells,

reverse transcribed into cDNA, and the expression of Rorc (encoding RORγt) and Il17a is

quantified by real-time PCR.[8]
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Experimental Autoimmune Encephalomyelitis (EAE)
Mouse Model
This in vivo protocol assesses the therapeutic efficacy of SR1001 in a mouse model of multiple

sclerosis.

1. Induction of EAE:

EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization

with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete

Freund's Adjuvant (CFA).

Mice also receive intraperitoneal injections of pertussis toxin on the day of immunization and

two days later.

2. SR1001 Treatment:

SR1001 is dissolved in a suitable vehicle (e.g., DMSO).[2]

Mice are treated with SR1001 (e.g., 25 mg/kg) or vehicle via intraperitoneal injection twice

daily, starting from the day of immunization or at the onset of clinical signs.[1][2]

3. Clinical Assessment:

Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0

to 5, where 0 is no disease and 5 is moribund or death.

Body weight is also recorded daily.

4. Histological and Immunological Analysis:

At the end of the experiment, spinal cords can be harvested for histological analysis to

assess inflammation and demyelination.

Splenocytes can be isolated and re-stimulated with MOG peptide to measure antigen-

specific cytokine production (e.g., IL-17A) by ELISA or intracellular cytokine staining.
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Caption: Workflow for assessing SR1001 efficacy in the Experimental Autoimmune

Encephalomyelitis (EAE) mouse model.

Conclusion
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SR1001 is a seminal tool compound that has been pivotal in advancing our understanding of

RORα and RORγt biology. Its ability to potently and selectively modulate the activity of these

nuclear receptors has made it an invaluable asset for researchers in immunology, metabolism,

and chronobiology. The detailed information and protocols provided in this guide are intended

to support the continued use of SR1001 in elucidating the complex roles of RORs and in the

exploration of new therapeutic strategies for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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